molecular formula C9H9BrF3N B13547934 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine

1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine

Katalognummer: B13547934
Molekulargewicht: 268.07 g/mol
InChI-Schlüssel: XNZBYQSWSCSVBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoroethanamine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromo-2-methylphenylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The trifluoroethanamine group can be reduced to form amines or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The trifluoroethanamine group can interact with enzymes or receptors, modulating their activity. The bromine atom and methyl group contribute to the compound’s overall reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Bromo-2-methylphenyl)ethanone: Shares the bromine and methyl groups but lacks the trifluoroethanamine group.

    4-Bromo-2-methylphenyl isocyanate: Contains the bromine and methyl groups with an isocyanate functional group instead of trifluoroethanamine.

    4-Bromo-2-methylphenol: Similar structure with a hydroxyl group instead of trifluoroethanamine.

Uniqueness: 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where trifluoromethylation is desired.

Eigenschaften

Molekularformel

C9H9BrF3N

Molekulargewicht

268.07 g/mol

IUPAC-Name

1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9BrF3N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI-Schlüssel

XNZBYQSWSCSVBP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.